4-Fluorocatechol

描述

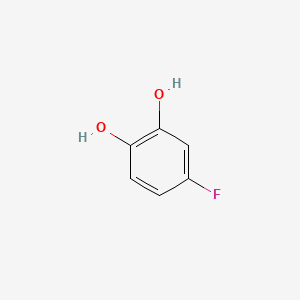

Structure

3D Structure

属性

IUPAC Name |

4-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWGQJUHSAGJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190146 | |

| Record name | 4-Fluorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-32-8 | |

| Record name | 4-Fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorocatechol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocatechol (4-fluoro-1,2-benzenediol) is a fluorinated aromatic organic compound that has garnered significant interest in various scientific fields, including organic synthesis, materials science, and particularly, drug discovery and development. The strategic incorporation of a fluorine atom onto the catechol scaffold imparts unique physicochemical properties, influencing its reactivity, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. The presence of the electron-withdrawing fluorine atom influences the acidity of the hydroxyl groups and the reactivity of the aromatic ring.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| IUPAC Name | 4-fluorobenzene-1,2-diol[1][2] |

| Synonyms | 4-Fluoro-1,2-benzenediol, 4-Fluoropyrocatechol, 1,2-Dihydroxy-4-fluorobenzene[3][4][5][6] |

| CAS Number | 367-32-8[1][3][4][5][6] |

| Molecular Formula | C₆H₅FO₂[1][3][4][7][8] |

| Molecular Weight | 128.10 g/mol [1][7][8][9] |

| Appearance | White to almost white powder or crystal[3][4][5][9] |

| Melting Point | 89-93 °C[4][9] |

| Boiling Point | 258 °C at 760 mmHg (Predicted)[3][10] |

| pKa | 8.80 ± 0.10 (Predicted)[3][10] |

| Solubility | Soluble in water, methanol, ethanol, and tetrahydrofuran. Slightly soluble in acetone.[3][9][10][11] |

| Density | 1.415 g/cm³ (Predicted)[3][10] |

| Flash Point | 109.8 °C[3] |

| Storage Temperature | 2-8°C, recommended in a cool and dark place (<15°C)[3][9][11] |

Experimental Protocols

Synthesis of this compound

This protocol describes the biotransformation of 4-fluorophenol to this compound using Escherichia coli cells expressing 4-hydroxyphenylacetate 3-hydroxylase (HpaBC).

Materials:

-

E. coli BL21(DE3) cells expressing hpaBC genes

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

4-Fluorophenol

-

Phosphate buffer

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Cell Culture and Induction:

-

Cultivate the E. coli BL21(DE3) cells expressing HpaBC in LB broth at 37°C.

-

Induce the expression of the hydroxylase with IPTG when the culture reaches the mid-log phase of growth.

-

Continue incubation for 3 hours to allow for enzyme expression.

-

Harvest the cells by centrifugation and wash them with a suitable phosphate buffer.

-

-

Biotransformation:

-

Resuspend the cell pellet in the reaction buffer to a desired cell density.

-

Add 4-fluorophenol to the cell suspension to a final concentration of 10.8 mM. The ratio of biocatalyst (E. coli cell dry weight) to substrate concentration should be maintained at approximately 2:1.

-

Incubate the reaction mixture in a stirred tank bioreactor at a controlled temperature with agitation. The complete transformation of 1.3 g of 4-fluorophenol in a 1 L reaction volume can be achieved within 7 hours.

-

-

Extraction and Purification:

-

After the reaction is complete, remove the cells by centrifugation.

-

Extract the this compound from the supernatant using ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (70:30) mixture as the eluent to afford pure this compound. Alternatively, purification can be achieved by hot filtration and recrystallization from hexane.

-

-

Elbs Persulfate Oxidation of 4-Fluorophenol: This reaction involves the oxidation of a phenol to a p-diphenol using potassium persulfate in an alkaline solution. This method could potentially be applied to 4-fluorophenol to introduce a hydroxyl group at the para position to the existing hydroxyl group, which is the ortho position to the fluorine atom. The resulting hydroquinone would then need to be isomerized to the catechol. The reaction is typically performed in water at or below room temperature.

-

Baeyer-Villiger Oxidation of 4-Fluoroveratrole: 4-Fluoroveratrole (1,2-dimethoxy-4-fluorobenzene) could be a potential precursor. A Baeyer-Villiger oxidation of a corresponding ketone derivative could introduce an oxygen atom, which after hydrolysis and demethylation, would yield this compound. This multi-step approach would require the initial synthesis of a suitable ketone from 4-fluoroveratrole.

Spectroscopic Characterization

Objective: To confirm the structure of this compound by ¹H and ¹³C NMR.

General Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Objective: To identify the functional groups present in this compound.

General Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of a blank KBr pellet.

-

-

Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

General Protocol (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent into the mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The molecular ion peak is expected at an m/z of approximately 128.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Fluorobenzene Degradation

This compound is a key intermediate in the aerobic degradation of fluorobenzene by Rhizobiales sp. strain F11. The proposed pathway involves the ortho cleavage of the this compound ring.

Caption: Proposed metabolic pathway for the degradation of fluorobenzene via this compound.

Experimental Workflow for Enzymatic Synthesis

The following diagram illustrates the workflow for the enzymatic synthesis of this compound from 4-fluorophenol.

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Logical Relationship in Drug Development

This compound serves as a valuable building block in the synthesis of various drug candidates, particularly those targeting the central nervous system (CNS). Its catechol moiety is a key pharmacophore for enzymes like Catechol-O-methyltransferase (COMT), and the fluorine atom can enhance drug-like properties.

Caption: Role of this compound as a building block in the development of CNS drugs.

Applications in Drug Development

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. This compound, as a fluorinated catechol, is a promising starting material for the synthesis of novel therapeutics.

-

COMT Inhibitors: Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine. COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa. The nitrocatechol moiety is a common feature of many COMT inhibitors, such as tolcapone and entacapone. This compound can serve as a precursor for the synthesis of novel fluorinated nitrocatechol derivatives with potentially improved pharmacological profiles.

-

Fluorinated Dopamine Analogs: this compound can be utilized as a starting material for the synthesis of fluorinated analogs of dopamine and other catecholamine-based drugs. These analogs are valuable tools for studying dopamine receptor binding and function and may lead to the development of new therapeutics for neurological and psychiatric disorders.

Conclusion

This compound is a versatile fluorinated building block with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and the availability of synthetic routes, including efficient enzymatic methods, make it an accessible and valuable compound for researchers. The ability to incorporate a fluorine atom into the catechol scaffold opens up new avenues for the design and synthesis of novel bioactive molecules with enhanced properties, particularly in the development of drugs for central nervous system disorders. This technical guide provides a solid foundation of data and protocols to facilitate the use of this compound in further research and development endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Elbs Persulfate Oxidation [drugfuture.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]

- 8. purechemistry.org [purechemistry.org]

- 9. The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cas 367-32-8,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to 4-Fluorocatechol (CAS Number: 367-32-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocatechol (4-fluoro-1,2-benzenediol) is a fluorinated derivative of catechol, a key structural motif in numerous biologically active molecules. The introduction of a fluorine atom to the catechol ring significantly alters its electronic properties, metabolic stability, and biological activity, making this compound a compound of considerable interest in medicinal chemistry, drug development, and biochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and relevant experimental protocols for this compound.

Physicochemical Properties

This compound is a white to almost white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 367-32-8 | |

| Molecular Formula | C₆H₅FO₂ | |

| Molecular Weight | 128.10 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 89-93 °C | |

| Boiling Point | 258 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in methanol and tetrahydrofuran. Slightly soluble in acetone. | |

| pKa | 8.80 ± 0.10 (Predicted) | |

| Purity | >98.0% (GC) |

Synthesis of this compound

While multiple synthetic routes to fluorinated phenols exist, a highly specific and efficient method for the synthesis of this compound involves the biotransformation of 4-fluorophenol using genetically engineered Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase (HpaBC). This enzymatic ortho-hydroxylation provides a direct and clean conversion to the desired product.[1]

Experimental Protocol: Biosynthesis of this compound from 4-Fluorophenol[1]

a. Bacterial Strain and Culture Conditions:

-

Escherichia coli BL21(DE3) cells expressing the hpaBC genes are used as the biocatalyst.

-

Cells are typically grown in a suitable rich medium (e.g., Luria-Bertani broth) supplemented with an appropriate antibiotic for plasmid maintenance.

-

The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

b. Induction of Hydroxylase Expression:

-

Expression of the 4-hydroxyphenylacetate 3-hydroxylase is induced by the addition of a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture medium.

-

The induced culture is further incubated for a period to allow for protein expression, for instance, at 37°C for 3 hours.

c. Biotransformation Reaction:

-

The induced bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer).

-

The cell pellet is resuspended in the reaction buffer to a desired cell density.

-

4-Fluorophenol, the substrate, is added to the cell suspension. The concentration of 4-fluorophenol should be optimized to maximize conversion and minimize substrate toxicity. A biocatalyst (E. coli cell dry weight) to substrate (mM) ratio of 2:1 has been shown to be effective.

-

The reaction mixture is incubated in a stirred tank bioreactor or a shake flask under controlled temperature and aeration for a duration sufficient to achieve complete conversion (e.g., up to 7 hours for higher substrate concentrations).

d. Product Isolation and Purification:

-

Following the biotransformation, the reaction mixture is centrifuged to separate the bacterial cells.

-

The supernatant containing the product, this compound, is subjected to organic solvent extraction (e.g., with ethyl acetate).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system (e.g., 70:30 v/v) to yield pure this compound.

References

Synthesis of 4-Fluorocatechol from 4-Fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-fluorocatechol from 4-fluorophenol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly modulate biological activity and pharmacokinetic properties. This document details both biotechnological and chemical methodologies, presenting quantitative data, step-by-step experimental protocols, and visual representations of the synthetic pathways and workflows.

Introduction

The targeted synthesis of fluorinated catechols is of significant interest in medicinal chemistry and drug development. The fluorine atom, with its unique electronic properties and small steric footprint, can enhance metabolic stability, improve binding affinity, and alter the acidity of neighboring functional groups. This compound, specifically, serves as a key building block for more complex molecules. This guide explores the primary methods for its synthesis starting from the readily available precursor, 4-fluorophenol, focusing on both enzymatic and traditional chemical approaches.

Biotransformation of 4-Fluorophenol to this compound

The enzymatic ortho-hydroxylation of phenols offers a green and highly selective alternative to traditional chemical methods. Several microbial systems and isolated enzymes have been shown to effectively convert 4-fluorophenol to this compound.

Data Presentation: Biotransformation Methods

| Biocatalyst | Substrate Concentration | Product | Reaction Time | Transformation Rate/Yield | Reference |

| Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase | 1 mM | This compound | - | 5.13 µmol/min/g CDW | [1][2] |

| Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase | 4.8 mM | This compound | - | 5.13 µmol/min/g CDW | [1][2] |

| Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase | 10.8 mM (1.3 g in 1 L) | This compound | 7 hours | Complete transformation; Final purified yield: 33-38% | [1][2] |

| Rhodococcus opacus 1cp (whole cells) | Not specified | This compound | Not specified | Product identified | [3] |

| Phenol hydroxylase | Not specified | Fluorocatechols | Not specified | General transformation noted | [3] |

Experimental Protocol: Biotransformation using E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase

This protocol is based on the methodology described for the biotransformation of 4-halophenols.[1][2]

1. Cultivation and Induction of E. coli:

-

Grow E. coli BL21(DE3) cells harboring the plasmid for 4-hydroxyphenylacetate 3-hydroxylase in a suitable growth medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection.

-

Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches mid-log phase (approx. 0.6-0.8).

-

Induce the expression of the hydroxylase by adding a suitable inducer (e.g., IPTG) to the culture.

-

Continue the incubation at a lower temperature (e.g., 25-30°C) for several hours to allow for protein expression.

2. Cell Harvesting and Preparation:

-

Harvest the induced cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.4) to remove residual growth medium.

-

The washed cells can be used directly as a whole-cell biocatalyst or can be lysed to prepare a cell-free extract.

3. Biotransformation Reaction:

-

Resuspend the prepared E. coli cells in a reaction buffer.

-

Add 4-fluorophenol to the cell suspension to the desired final concentration (e.g., 1-10 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the progress of the reaction by periodically analyzing samples using techniques such as HPLC or GC-MS to quantify the consumption of 4-fluorophenol and the formation of this compound.

4. Product Extraction and Purification:

-

Once the reaction is complete, remove the bacterial cells by centrifugation.

-

Acidify the supernatant to a low pH (e.g., pH 2-3) with an appropriate acid (e.g., HCl).

-

Extract the this compound from the acidified supernatant using an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Signaling Pathway Diagram

Chemical Synthesis of this compound from 4-Fluorophenol

Direct ortho-hydroxylation of 4-fluorophenol through chemical means can be challenging due to regioselectivity issues. A common and effective strategy involves a two-step process: initial ortho-formylation followed by oxidation of the resulting aldehyde.

Proposed Chemical Synthesis Route

A plausible and effective chemical route for the synthesis of this compound from 4-fluorophenol involves a two-step process:

-

Ortho-Formylation: Introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of 4-fluorophenol. This can be achieved through reactions such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction.

-

Oxidation: Conversion of the formyl group to a hydroxyl group, yielding the catechol product. The Dakin oxidation or the Baeyer-Villiger oxidation are suitable for this transformation.

Data Presentation: Chemical Synthesis Methods (Proposed)

| Step | Reaction | Reagents | Typical Yield | Notes |

| 1 | Reimer-Tiemann Formylation | 4-Fluorophenol, Chloroform (CHCl3), Sodium Hydroxide (NaOH) | Moderate | Often results in a mixture of ortho and para isomers. |

| 1 | Vilsmeier-Haack Formylation | 4-Fluorophenol, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl3) | Good to Excellent | Generally offers better regioselectivity for the ortho product compared to Reimer-Tiemann. |

| 2 | Dakin Oxidation | 4-Fluoro-2-hydroxybenzaldehyde, Hydrogen Peroxide (H2O2), Base (e.g., NaOH) | Good to Excellent | A classic and reliable method for this transformation. |

| 2 | Baeyer-Villiger Oxidation | 4-Fluoro-2-hydroxybenzaldehyde, Peroxy acid (e.g., m-CPBA) | Good to Excellent | Another effective method for the oxidation of the aldehyde. |

Experimental Protocols: Proposed Two-Step Chemical Synthesis

Step 1: Ortho-Formylation of 4-Fluorophenol (Vilsmeier-Haack Reaction)

This protocol is a general procedure and may require optimization for 4-fluorophenol.

1. Reagent Preparation:

-

In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.

2. Formylation Reaction:

-

To the freshly prepared Vilsmeier reagent, add a solution of 4-fluorophenol in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise at a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours.

-

Monitor the reaction progress by TLC.

3. Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude 4-fluoro-2-hydroxybenzaldehyde by column chromatography or recrystallization.

Step 2: Oxidation of 4-Fluoro-2-hydroxybenzaldehyde (Dakin Oxidation)

This protocol is a general procedure for the Dakin oxidation.

1. Reaction Setup:

-

Dissolve the 4-fluoro-2-hydroxybenzaldehyde obtained from the previous step in an aqueous solution of a base (e.g., sodium hydroxide).

2. Oxidation:

-

To the alkaline solution, add hydrogen peroxide (30% aqueous solution) dropwise, while maintaining the temperature with an ice bath.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

3. Work-up and Purification:

-

Acidify the reaction mixture with a mineral acid (e.g., HCl or H2SO4) to a pH of approximately 2-3.

-

Extract the this compound with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chemical Synthesis Pathway Diagram

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound, whether through biotransformation or chemical synthesis, follows a series of common steps.

Conclusion

The synthesis of this compound from 4-fluorophenol can be effectively achieved through both biotransformation and chemical synthesis routes. Biotransformation, particularly using engineered E. coli, offers a highly selective and environmentally friendly approach. Chemical synthesis, via a two-step formylation and oxidation sequence, provides a more traditional and often faster route, albeit with potential challenges in regioselectivity and the use of harsher reagents. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, available resources, and environmental considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important fluorinated intermediate.

References

Navigating the Solubility Landscape of 4-Fluorocatechol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility of 4-Fluorocatechol (4-FC) in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and agrochemical development. While precise quantitative solubility data for this compound is not extensively available in public literature, this document provides a comprehensive overview of its qualitative solubility profile, supplemented with quantitative data for its parent compound, catechol, to offer a valuable comparative framework. Furthermore, a detailed, standardized experimental protocol for determining solubility is presented to empower researchers in generating precise data for their specific applications.

Introduction to this compound

This compound (4-fluoro-1,2-dihydroxybenzene) is a fluorinated derivative of catechol, a key structural motif in numerous biologically active molecules and industrial chemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby influencing its efficacy and safety profile in drug candidates. Understanding the solubility of this compound in different organic solvents is paramount for designing efficient synthetic routes, developing purification strategies, and formulating products for both research and commercial purposes.

Solubility Profile of this compound and Catechol

The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. This compound, with its two hydroxyl groups, is a polar molecule capable of hydrogen bonding. The fluorine atom adds to its polarity. Consequently, it is expected to be more soluble in polar solvents.

Qualitative Solubility of this compound:

Based on available literature, the solubility of this compound in common organic solvents can be summarized as follows:

-

Soluble in: Methanol, Ethanol, Tetrahydrofuran (THF)

-

Slightly Soluble in: Acetone

-

Soluble in: Water

Quantitative Solubility Data:

Precise, publicly available quantitative solubility data for this compound is scarce. To provide a useful point of reference, the following table summarizes the available qualitative information for this compound and quantitative data for the parent compound, catechol.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Methanol | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble | |

| Tetrahydrofuran | Not Specified | Soluble | |

| Acetone | Not Specified | Slightly Soluble | |

| Catechol | Ethanol | Not Specified | ~2 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL[1][2] | |

| Dimethylformamide (DMF) | Not Specified | ~1 mg/mL[1][2] | |

| Water | 20 | 430 g/L[3][4][5] | |

| Pyridine | Not Specified | Very Soluble[6] | |

| Chloroform | Not Specified | Soluble[6] | |

| Benzene | Not Specified | Soluble[6] | |

| Ethyl Acetate | Not Specified | Soluble[7] |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol can be readily adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., methanol, ethanol, acetone, etc.)

-

Vials with tight-fitting caps

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC-UV or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of this compound will be required.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its known solubility characteristics.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

While a comprehensive quantitative dataset for this compound solubility in organic solvents is yet to be established in the public domain, this guide provides researchers with the essential qualitative information, comparative data, and a robust experimental protocol to address their immediate needs. The provided workflow and experimental methodology will enable scientists and drug development professionals to make informed decisions regarding solvent selection, ultimately facilitating the advancement of their research and development endeavors. The generation and publication of precise solubility data for this compound is highly encouraged to further enrich the collective knowledge base for this important compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Catechol CAS#: 120-80-9 [m.chemicalbook.com]

- 4. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Catechol | 120-80-9 [chemicalbook.com]

- 6. Catechol | C6H6O2 | CID 289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catechol - Wikipedia [en.wikipedia.org]

4-Fluorocatechol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorocatechol, a fluorinated derivative of catechol, is a molecule of significant interest in various fields of biomedical research and drug development. Its structural similarity to endogenous catecholamines, combined with the unique properties conferred by the fluorine atom, makes it a valuable tool for studying catechol-metabolizing enzymes and a potential lead for therapeutic agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its enzymatic interactions and potential downstream cellular effects. While direct quantitative data and specific mechanistic details for this compound are still emerging in the scientific literature, this document synthesizes the available information and provides context based on related compounds and enzymatic pathways.

Core Mechanism of Action: Interaction with Catechol-Metabolizing Enzymes

The primary mechanism of action of this compound revolves around its interaction with enzymes that recognize and process catechol moieties. The two main enzyme families of relevance are Catechol-O-methyltransferase (COMT) in mammals and catechol dioxygenases in bacterial systems.

Catechol-O-methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, COMT terminates their biological activity. Inhibition of COMT is a clinically validated strategy in the treatment of Parkinson's disease, as it increases the bioavailability of L-DOPA, a precursor to dopamine.[1]

The kinetic mechanism by which this compound may inhibit COMT is yet to be definitively elucidated. COMT inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed inhibition. Competitive inhibitors, such as 3,5-dinitrocatechol, bind to the same site as the catechol substrate. The precise mode of inhibition for this compound would require dedicated kinetic studies.

Bacterial Catechol Dioxygenase Metabolism

In bacterial systems, this compound is a known intermediate in the degradation pathway of fluorinated aromatic compounds like fluorobenzene.[2] It serves as a substrate for catechol 1,2-dioxygenase, an enzyme that catalyzes the ortho-cleavage of the catechol ring. This enzymatic reaction is a critical step in the mineralization of these fluorinated pollutants.

Quantitative Data

The available quantitative data primarily pertains to the interaction of this compound with bacterial catechol dioxygenases. Data on its interaction with mammalian COMT is limited.

Table 1: Quantitative Data on the Interaction of this compound with Catechol 1,2-Dioxygenase

| Enzyme Source | Substrate | Relative Conversion Rate (% of Catechol) | Specific Activity (U/mg of protein) | Reference |

| Pseudomonas putida (arvilla) C1 | This compound | 62% | Not Reported | [3] |

| Rhizobiales sp. strain F11 | This compound | Not Reported | 0.16 | [4] |

Potential Downstream Signaling Effects

While direct evidence of this compound modulating specific intracellular signaling pathways in mammalian cells is currently lacking, the known effects of other catechol compounds and the consequences of COMT inhibition provide a basis for postulating potential downstream effects.

Dopamine Metabolism and Signaling

By inhibiting COMT, this compound would be expected to increase the synaptic levels of catecholamine neurotransmitters, particularly dopamine. This can have significant implications for dopaminergic signaling pathways in the brain, which are crucial for motor control, motivation, and cognition.

Oxidative Stress and Neuronal Signaling

Catecholamines, including dopamine, can undergo auto-oxidation to produce reactive oxygen species (ROS), leading to oxidative stress. The neurotoxicity of some catechol compounds is mediated by the generation of ROS, which can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK). These signaling cascades can, in turn, trigger apoptotic pathways in neurons.[5] It is plausible that this compound could also influence these pathways, either by contributing to or protecting against oxidative stress, depending on the cellular context.

Furthermore, signaling pathways such as the PI3K/Akt pathway are known to be involved in neuronal survival and are influenced by oxidative stress. Modulation of COMT activity and catecholamine levels could indirectly impact these pro-survival pathways.

Signaling and Metabolic Pathway Diagrams

References

- 1. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive inhibition of catechol O-methyltransferase by RO-4-4602 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Biological Activity of Fluorinated Catechols: A Technical Guide for Drug Development Professionals

Introduction

Fluorinated catechols, a class of organic compounds characterized by a 1,2-dihydroxybenzene ring substituted with one or more fluorine atoms, have garnered significant interest in the fields of pharmacology and drug development. The introduction of fluorine, a highly electronegative atom, can profoundly alter the physicochemical properties of the catechol moiety, leading to enhanced metabolic stability, increased binding affinity for target proteins, and modified biological activity.[1] This technical guide provides an in-depth overview of the diverse biological activities of fluorinated catechols, with a focus on their potential as therapeutic agents. We will explore their roles as enzyme inhibitors, their cytotoxic and neurotoxic effects, and their antioxidant and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these compounds.

Enzyme Inhibition

Fluorinated catechols have shown significant potential as inhibitors of several key enzymes, including catechol-O-methyltransferase (COMT) and tyrosinase. The fluorine atom can influence the binding affinity and reactivity of the catechol ring within the enzyme's active site.

Catechol-O-Methyltransferase (COMT) Inhibition

COMT is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine.[2] Its inhibition is a key therapeutic strategy in the management of Parkinson's disease, as it can prolong the action of levodopa, a dopamine precursor. Fluorinated catechols have been investigated as potent COMT inhibitors.

Table 1: COMT Inhibitory Activity of Selected Fluorinated and Non-Fluorinated Compounds

| Compound | IC50 (nM) | Source/Tissue | Reference |

| Entacapone | 151 | Human Liver | [3] |

| Tolcapone | 773 | Human Liver | [3] |

| Ro41-0960 (fluorine-containing) | Potent inhibitor | In vivo (brain) | [4] |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Fluorinated catechols can act as inhibitors of tyrosinase, with their efficacy influenced by the position of the fluorine substituent. For instance, 2-fluorophenol acts as a competitive inhibitor of tyrosinase.[5]

Table 2: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound | IC50 (µM) | Inhibition Type | Reference | |---|---|---| | trans-3,4-difluorocinnamic acid | 780 ± 20 | Competitive |[6] | | Kojic Acid | - | Competitive |[6] |

Cytotoxicity and Neurotoxicity

The biological effects of fluorinated catechols extend to their impact on cell viability, with some compounds exhibiting cytotoxic and neurotoxic properties. These effects are often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Cytotoxicity against Cancer Cell Lines

Fluorinated compounds, including derivatives of catechols, have been evaluated for their anticancer potential. Their cytotoxicity is often assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.

Table 3: Cytotoxicity of Selected Fluorinated Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Fluorinated Isoflavone 7 | MCF-7 | 11.23 | [7] |

| Fluorinated Isoflavone 4 | MCF-7 | 13.66 | [7] |

| Fluorinated Isoflavone 5 | MCF-7 | 15.43 | [7] |

| 4,5-Diphenyl derivative 9a | HeLa | 0.019 | [8] |

| Fluorinated lepidiline 1e | HeLa | < 1 | [8] |

| Fluorinated lepidiline 1f | HeLa | < 1 | [8] |

| Fluorinated lepidiline 1g | HeLa | < 1 | [8] |

Neurotoxicity

Similar to the well-characterized neurotoxin 6-hydroxydopamine (6-OHDA), fluorinated catechols can induce neurotoxicity.[2] This is often attributed to their auto-oxidation, leading to the formation of ROS and subsequent oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[2]

Table 4: Neurotoxic Effects of 6-OHDA (a Model for Catechol Neurotoxicity) on SH-SY5Y Cells

| Concentration of 6-OHDA | Exposure Time (h) | Cell Viability (%) | Reference |

| 50 µM | 24 | ~52 | [9] |

| 100 µM | 24 | ~50 | [9] |

| 400 µM | 24 | ~50% reduction | [9] |

Antioxidant Activity

Catechols are known for their antioxidant properties, and fluorination can modulate this activity. The antioxidant capacity of fluorinated catechols is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 5: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Assay | IC50 (µM) | Reference |

| Trolox | DPPH | 0.221 | [10] |

| Catechol derivative 5 | DPPH | ~0.5 | [10] |

| Catechol derivative 6 | DPPH | ~0.12 | [10] |

| Catechol derivative 11 | DPPH | ~0.5 | [10] |

| Catechol derivative 12 | DPPH | ~0.12 | [10] |

Antimicrobial Activity

Halogenated catechols and their derivatives have demonstrated antimicrobial properties.[3] The introduction of fluorine can enhance the efficacy against various bacterial and fungal strains. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 6: Antimicrobial Activity of Selected Catechol-Based Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Catechol-modified chitosan/AgNP composite | E. coli | 14 | [3] |

| Catechol-modified chitosan/AgNP composite | S. aureus | 25 | [3] |

| Catecholate siderophore conjugates | Aminopenicillin-resistant strains | < 0.25 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of fluorinated catechols. Below are protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated catechol for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

-

Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA (e.g., 10 µM) in the dark for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader or microscope.

Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of compounds on tyrosinase activity.

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8), a mushroom tyrosinase solution (e.g., 100 units/mL), and a substrate solution (e.g., 2 mM L-DOPA).

-

Assay Mixture: In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and the buffer.

-

Reaction Initiation: Initiate the reaction by adding the L-DOPA substrate solution.

-

Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.

-

IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.[11]

COMT Inhibition Assay (Fluorometric Method)

This assay measures the inhibition of COMT activity using a fluorogenic substrate.

-

Reagent Preparation: Prepare a buffer (e.g., PBS, pH 7.4) containing MgCl₂ and DTT, a solution of recombinant human S-COMT, the co-substrate S-adenosyl-L-methionine (SAM), and a fluorogenic substrate.

-

Reaction Mixture: In a microplate, combine the buffer, S-COMT enzyme, and the test inhibitor at various concentrations and pre-incubate at 37°C.

-

Reaction Initiation: Start the reaction by adding the fluorogenic substrate and SAM.

-

Fluorescence Measurement: Incubate at 37°C and measure the increase in fluorescence over time.

-

IC50 Calculation: Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the fluorinated catechol in a suitable broth medium in a 96-well microtiter plate.[12]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[12]

-

Inoculation: Inoculate each well with the bacterial suspension.[12]

-

Incubation: Incubate the plate under appropriate conditions for the test organism.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the methods used to study fluorinated catechols.

Experimental workflow for a typical enzyme inhibition assay.

A simplified signaling pathway for catechol-induced apoptosis.

Workflow for antimicrobial susceptibility testing.

Conclusion

Fluorinated catechols represent a promising class of compounds with a wide spectrum of biological activities. Their ability to act as potent enzyme inhibitors, coupled with their cytotoxic, antioxidant, and antimicrobial properties, makes them attractive candidates for further investigation in drug discovery and development. The strategic incorporation of fluorine atoms provides a powerful tool to fine-tune the pharmacological profile of catechol-based molecules. This technical guide has summarized the current understanding of the biological activities of fluorinated catechols, providing quantitative data and detailed experimental protocols to facilitate future research in this exciting area. Further structure-activity relationship studies are warranted to fully elucidate the potential of these compounds and to design novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Catechol-Based Antimicrobial Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. benchchem.com [benchchem.com]

- 13. rr-asia.woah.org [rr-asia.woah.org]

4-Fluorocatechol: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluorocatechol, a fluorinated derivative of catechol, is a pivotal building block in organic synthesis, offering a unique combination of reactivity and functionality. The presence of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive overview of the physicochemical properties, key synthetic reactions, and detailed experimental protocols involving this compound, serving as a technical resource for its effective application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-fluoro-1,2-benzenediol | |

| Synonyms | 4-Fluoropyrocatechol | |

| CAS Number | 367-32-8 | [1] |

| Molecular Formula | C₆H₅FO₂ | [1] |

| Molecular Weight | 128.10 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 89-93 °C | [1] |

| Boiling Point | 258 °C at 760 mmHg | |

| Density | 1.415 g/cm³ | |

| pKa | 8.80 ± 0.10 (Predicted) | |

| Solubility | Soluble in water, methanol, and ethanol. Slightly soluble in acetone. |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference |

| ¹H NMR (Solvent dependent) | Signals corresponding to aromatic protons and hydroxyl groups. | [2] |

| ¹³C NMR (Solvent dependent) | Characteristic peaks for aromatic carbons with C-F coupling. | [2] |

| IR (KBr) | ~3400 cm⁻¹ (O-H stretch, broad), ~1500-1600 cm⁻¹ (C=C stretch, aromatic), ~1200 cm⁻¹ (C-F stretch) | [2] |

| Mass Spectrometry (EI) | m/z 128 (M⁺) |

Key Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor for a range of more complex molecules. Its two hydroxyl groups can be selectively or fully functionalized, and the fluorine atom can direct further aromatic substitutions.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for the preparation of ethers from an alcohol and an alkyl halide. In the case of this compound, this reaction can be controlled to achieve either mono- or di-alkylation. Selective mono-alkylation is crucial for the synthesis of many pharmaceutical intermediates, such as 4-fluoro-2-methoxyphenol (4-fluoroguaiacol).

Experimental Protocol: Selective Mono-O-methylation to Synthesize 4-Fluoro-2-methoxyphenol

This protocol is adapted from general procedures for the selective methylation of catechols.

-

Materials: this compound, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (1.0 eq) in water at 0 °C with stirring.

-

To this solution, add dimethyl sulfate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, acidify the reaction mixture with dilute HCl to pH ~5.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-methoxyphenol.

-

-

Expected Yield: 60-75%. The yield can be influenced by the precise control of stoichiometry and temperature.

Table 3: Quantitative Data for O-Alkylation of this compound

| Alkylating Agent | Product | Reaction Conditions | Yield (%) |

| Dimethyl sulfate | 4-Fluoro-2-methoxyphenol | 1.0 eq NaOH, 1.0 eq DMS, H₂O, 0 °C to RT | 60-75 |

| Benzyl bromide | 4-Fluoro-2-(benzyloxy)phenol | 1.0 eq K₂CO₃, Acetone, reflux | ~70-85 |

| Dichloromethane | 1-Fluoro-2,3-dihydrobenzo[b][1][3]dioxine | K₂CO₃, DMF, 120 °C | ~50-60 |

Synthesis of Heterocycles

This compound is an excellent starting material for the synthesis of various fluorinated heterocyclic compounds, which are prevalent in medicinal chemistry.

Fluorinated dibenzo-p-dioxins can be synthesized via the condensation of this compound with a suitable dihaloarene.

Experimental Protocol: Synthesis of 2-Fluoro-dibenzo[b,e][1][3]dioxin

-

Materials: this compound, 1,2-Dichlorobenzene, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add 1,2-dichlorobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 130 °C and stir for 24 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Expected Yield: Yields can be variable depending on the specific substrates and reaction conditions but are often in the moderate to good range.[4]

Fluorinated phenoxazines, which are of interest for their optical and electronic properties, can be synthesized from this compound.

Experimental Protocol: Synthesis of a Fluorinated Phenoxazine Derivative

This is a general procedure based on known methods for phenoxazine synthesis.

-

Materials: this compound, 2-Aminophenol, Oxidizing agent (e.g., O₂, catalyst), appropriate solvent.

-

Procedure:

-

A mixture of this compound (1.0 eq) and 2-aminophenol (1.0 eq) is dissolved in a high-boiling polar solvent.

-

An oxidizing agent or catalyst is added, and the mixture is heated under an oxygen atmosphere.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the fluorinated phenoxazine.

-

-

Expected Yield: Yields are typically moderate.

Protection of Hydroxyl Groups

For multi-step syntheses, it is often necessary to protect one or both of the hydroxyl groups of this compound to achieve selectivity in subsequent reactions. The methoxymethyl (MOM) group is a common choice for protecting phenols.

Experimental Protocol: MOM Protection of this compound

-

Materials: this compound, Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in dry DCM under an inert atmosphere.

-

Add DIPEA (2.2 eq for di-protection, 1.1 eq for mono-protection with careful control).

-

Cool the solution to 0 °C and add MOM-Cl (2.2 eq for di-protection) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

-

-

Expected Yield: High yields (typically >90%) are expected for the di-protected product. Selective mono-protection can be more challenging and may result in a mixture of products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key transformations and logical relationships involving this compound.

References

4-Fluorocatechol reactivity and stability studies

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluorocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated derivative of catechol that serves as a versatile building block in organic synthesis and is an intermediate in the microbial degradation of fluorinated aromatic compounds.[1][2][3] The introduction of a fluorine atom onto the catechol ring can influence its chemical reactivity, metabolic stability, and biological activity.[4] This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of this compound, drawing upon available literature for catechols and fluorinated aromatic compounds. It includes a summary of its known chemical properties, degradation pathways, and relevant experimental protocols for its study. This document is intended to be a valuable resource for researchers in drug development, materials science, and environmental science.

Core Reactivity and Stability Profile

This compound, like other catechols, is susceptible to oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of metal ions.[5][6] The primary degradation pathway for catechols involves oxidation to form highly reactive o-quinones, which can then undergo further reactions, including polymerization.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-fluorobenzene-1,2-diol | |

| CAS Number | 367-32-8 | |

| Molecular Formula | C₆H₅FO₂ | |

| Molecular Weight | 128.10 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 90-91 °C | |

| Boiling Point | 258 °C at 760 mmHg | |

| Solubility | Soluble in water, methanol, and acetone (slightly) | |

| pKa | 8.80 ± 0.10 (Predicted) |

Stability under Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8] While specific quantitative data for this compound is limited, the expected degradation behavior under various stress conditions, based on general knowledge of catechols, is summarized in Table 2.[6][9]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Generally stable | Minimal degradation expected |

| Basic Hydrolysis (e.g., 0.1 M NaOH) | Unstable | Rapid oxidation and polymerization to form colored products (o-quinones, polymers) |

| Oxidative (e.g., 3% H₂O₂) | Highly unstable | o-quinone, hydroxylated derivatives, and subsequent polymers |

| Thermal (e.g., >60 °C) | Moderately stable | Decomposition at higher temperatures |

| Photolytic (e.g., UV/Vis light) | Unstable | Promotes oxidation to o-quinones and subsequent reactions |

Reactivity Profile

Oxidation

The primary reaction of this compound is its oxidation to the corresponding o-benzoquinone. This electrophilic species is highly reactive and can participate in various subsequent reactions.

Enzymatic Degradation

In biological systems, this compound is a known intermediate in the microbial degradation of fluorobenzene.[1][2] Certain microorganisms utilize a catechol 1,2-dioxygenase to catalyze the ortho-cleavage of the aromatic ring, a key step in its mineralization.[1][2]

Experimental Protocols

The following protocols are generalized methods for studying the stability and reactivity of catechols and can be adapted for this compound.

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[10][11]

Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or Formic acid

-

Water (HPLC grade)

Chromatographic Conditions (starting point):

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid)

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes can be a good starting point.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 280 nm (or determined by UV scan of this compound)

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol or mobile phase A (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

-

Sample Preparation: For stability studies, dilute the samples from forced degradation studies to a suitable concentration within the linear range of the method.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to generate degradation products and evaluate the stability-indicating nature of the analytical method.[7][9][12]

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at shorter time points (e.g., 0.5, 1, 2, 4 hours) due to the higher reactivity of catechols in basic conditions.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and analyze at various time points.

-

Thermal Degradation: Store the solid this compound and a solution of it at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using the developed stability-indicating HPLC method.

Biological Reactivity and Interactions

Interaction with Drug Metabolizing Enzymes

As a phenolic compound, this compound is a potential substrate for Phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs).[13][14][15] Glucuronidation is a major pathway for the elimination of phenolic compounds.[15] Additionally, catechols can interact with Cytochrome P450 (CYP) enzymes, potentially acting as substrates or inhibitors. However, specific studies on the interaction of this compound with UGTs and CYPs are limited.

Potential Effects on Signaling Pathways

Catechol-containing compounds have been shown to modulate various cellular signaling pathways. While direct evidence for this compound is scarce, related phenolic compounds have been reported to influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, and to induce apoptosis.[16] The antioxidant properties of catechols, through free radical scavenging, can also play a role in their biological effects.[4][17] Further research is needed to elucidate the specific effects of this compound on these pathways.

Conclusion

This compound exhibits a reactivity and stability profile characteristic of catechols, with a high susceptibility to oxidation, particularly under basic conditions. Its role as an intermediate in microbial degradation highlights its biodegradability. While specific quantitative stability data and its detailed interactions with drug metabolizing enzymes and cellular signaling pathways are not yet fully elucidated, the experimental protocols and information provided in this guide offer a solid foundation for further research. A thorough understanding of the reactivity and stability of this compound is crucial for its successful application in drug development and other scientific disciplines. Further studies are warranted to generate more specific quantitative data to fully characterize this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of this compound and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of Phenolic Compounds in Grape Stem Extracts | MDPI [mdpi.com]

- 4. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. A broad-spectrum substrate for the human UDP-glucuronosyltransferases and its use for investigating glucuronidation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substrate specificity of human hepatic udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stability and Antioxidant Activity of Semi-synthetic Derivatives of 4-Nerolidylcatechol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluorocatechol for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorocatechol (4-fluoro-1,2-benzenediol) is a fluorinated derivative of catechol that holds significant potential as a versatile building block in drug discovery and development. The strategic incorporation of a fluorine atom onto the catechol scaffold can modulate the physicochemical and pharmacological properties of parent compounds, including metabolic stability, target-binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, and its role as a modulator of key enzymatic targets. Detailed experimental protocols for relevant biological assays are provided to facilitate its investigation in a laboratory setting. While preclinical and clinical data for this compound itself are limited, its utility as a synthetic intermediate for neurologically active compounds underscores its importance in medicinal chemistry.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. The introduction of the highly electronegative fluorine atom at the 4-position of the catechol ring influences its electronic properties, which can in turn affect its reactivity and biological interactions.[1][2][3][4][5]

| Property | Value | Reference(s) |

| CAS Number | 367-32-8 | [1][2][4] |

| Molecular Formula | C₆H₅FO₂ | [1][4][5] |

| Molecular Weight | 128.10 g/mol | [1][4][5] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 89 - 93 °C | [1][2] |

| Boiling Point | 258.0 ± 20.0 °C (Predicted) | [5] |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.80 ± 0.10 (Predicted) | [5] |

| Solubility | Slightly soluble in Acetone and Methanol | [5] |

| Synonyms | 4-Fluoro-1,2-benzenediol, 4-Fluoropyrocatechol | [1][3][4] |

Synthesis of this compound

While a variety of methods exist for the synthesis of fluorinated phenols, a common route to this compound can be adapted from established procedures for the hydroxylation of fluorophenols. One plausible synthetic approach involves the ortho-hydroxylation of 4-fluorophenol.

Experimental Protocol: Synthesis of this compound from 4-Fluorophenol

This protocol is a representative method and may require optimization.

Materials:

-

4-Fluorophenol

-

Acetonitrile (anhydrous)

-

Magnesium chloride (anhydrous)

-

Triethylamine

-

Paraformaldehyde

-

Sodium hydroxide

-

Hydrogen peroxide (30% w/w)

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium thiosulfate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-fluorophenol in anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add anhydrous magnesium chloride and triethylamine. An exothermic reaction may be observed.

-